molecular formula C21H27N5O2S B6082962 N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide

N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide

Cat. No. B6082962
M. Wt: 413.5 g/mol
InChI Key: FNPDGHBLVFNESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide, also known as QL-XII-47, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound has shown promise in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide works by inhibiting the activity of certain enzymes in the body that are involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for certain enzymes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX and acetylcholinesterase. Another area of research is the study of N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential use of N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide as a diagnostic tool for the detection of cancer cells warrants further investigation.

Synthesis Methods

The synthesis of N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide involves the reaction of 8-quinolinesulfonyl chloride with N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)amine in the presence of a base. The resulting product is purified using column chromatography to obtain a pure form of N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide.

Scientific Research Applications

N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammation. N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.

properties

IUPAC Name

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c27-29(28,20-9-1-7-19-8-2-10-22-21(19)20)24-16-18-6-3-12-25(17-18)13-5-15-26-14-4-11-23-26/h1-2,4,7-11,14,18,24H,3,5-6,12-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDGHBLVFNESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN2C=CC=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide

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